molecular formula C18H24N2O2S B6915282 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine

Cat. No.: B6915282
M. Wt: 332.5 g/mol
InChI Key: INRHTHHCIVUOCC-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a methanamine group

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-5-16-9-19-17(23-16)11-20(3)10-14-8-15(21-4)7-13-6-12(2)22-18(13)14/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRHTHHCIVUOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CN(C)CC2=CC(=CC3=C2OC(C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with an appropriate thioamide and α-halo ketone, the thiazole ring is formed through a cyclization reaction.

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of a phenol derivative with an appropriate aldehyde or ketone.

    Coupling Reactions: The thiazole and benzofuran intermediates are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the benzofuran moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the methanamine group or the benzofuran ring, using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or benzofuran rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be used to study receptor binding and signal transduction pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in biochemical assays to investigate enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism would depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-methyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
  • **N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
  • **N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-ethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities, making it a valuable compound for research and development in various scientific fields.

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